molecular formula C23H22ClNO4 B11386110 11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one

11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one

Cat. No.: B11386110
M. Wt: 411.9 g/mol
InChI Key: YUQMLAUOHYKVKN-UHFFFAOYSA-N
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Description

11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that integrates multiple ring systems, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one involves several steps. One common method starts with the preparation of 1-chloro-11-oxo-3,4-dihydro-11H-chromeno[4,3-b]quinoline-2-carboxaldehyde, which serves as a key precursor. This precursor undergoes various reactions with substituted hydrazines, 1,3-N,N-binucleophiles, and 1,3-C,N-binucleophiles to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Condensation: Reactions with aldehydes or ketones can lead to the formation of new ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one include:

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

8-chloro-4-[2-(2-methoxyphenyl)ethyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C23H22ClNO4/c1-27-20-8-3-2-5-14(20)9-10-25-12-18-21-17(11-19(24)22(18)28-13-25)15-6-4-7-16(15)23(26)29-21/h2-3,5,8,11H,4,6-7,9-10,12-13H2,1H3

InChI Key

YUQMLAUOHYKVKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4

Origin of Product

United States

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